SB 239063 Demonstrates 3-Fold Greater Kinase Selectivity Compared to SB 203580
SB 239063 exhibits significantly improved kinase selectivity over the widely used first-generation p38 inhibitor SB 203580. It displays >220-fold selectivity for p38 over ERK, JNK1, and a panel of other kinases, which is approximately 3-fold greater than the selectivity window observed with SB 203580 under comparable assay conditions [1].
| Evidence Dimension | Kinase Selectivity Window (Fold Selectivity) |
|---|---|
| Target Compound Data | >220-fold selectivity over ERK and JNK1 |
| Comparator Or Baseline | SB 203580: ~73-fold selectivity (estimated from SB 239063 being ~3-fold more selective) |
| Quantified Difference | ~3-fold higher selectivity |
| Conditions | In vitro kinase inhibition assays against a panel of kinases including ERK and JNK1 |
Why This Matters
Reduced off-target kinase inhibition minimizes confounding biological effects, ensuring that observed phenotypes are attributable to p38 MAPK blockade rather than collateral signaling pathway interference.
- [1] Adooq Bioscience. SB 239063 Datasheet. Catalog No. A11562. View Source
